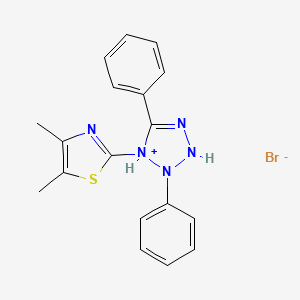
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a chemical compound known for its diverse applications in scientific research. This compound is often used in various assays and has significant importance in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of 4,5-dimethylthiazole with diphenyltetrazolium bromide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is widely used in scientific research due to its versatility:
Chemistry: It is used as a reagent in various chemical reactions and assays.
Biology: The compound is commonly used in cell viability assays, such as the MTT assay, to measure cell proliferation and cytotoxicity.
Medicine: It has applications in drug development and testing, particularly in evaluating the efficacy of anticancer drugs.
Industry: The compound is used in the production of dyes and other chemical products
作用機序
The mechanism of action of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with cellular components. In cell viability assays, the compound is reduced by mitochondrial enzymes to form a formazan product, which can be quantified to assess cell viability. The molecular targets include mitochondrial dehydrogenases, and the pathways involved are related to cellular respiration and energy production .
類似化合物との比較
Similar Compounds
- 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- N-(4,5-Dimethyl-1,3-thiazol-2-yl)benzamide
Uniqueness
1-(4,5-Dimethyl-1,3-thiazol-2-yl)-2,5-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific structure, which allows it to be used in a wide range of applications, particularly in cell viability assays. Its ability to be reduced to a formazan product makes it a valuable tool in biological research .
特性
CAS番号 |
402789-90-6 |
|---|---|
分子式 |
C18H18BrN5S |
分子量 |
416.3 g/mol |
IUPAC名 |
2-(2,5-diphenyl-1,3-dihydrotetrazol-1-ium-1-yl)-4,5-dimethyl-1,3-thiazole;bromide |
InChI |
InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)22-17(15-9-5-3-6-10-15)20-21-23(22)16-11-7-4-8-12-16;/h3-12,21H,1-2H3;1H |
InChIキー |
NEMYGKLAKGMLPU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)[NH+]2C(=NNN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


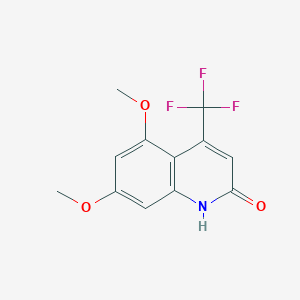

![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)

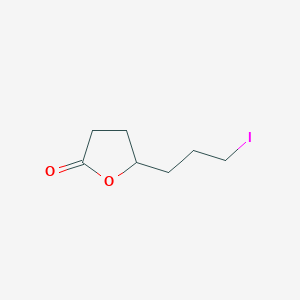
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
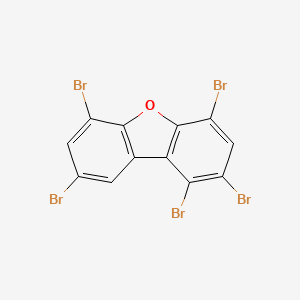


![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
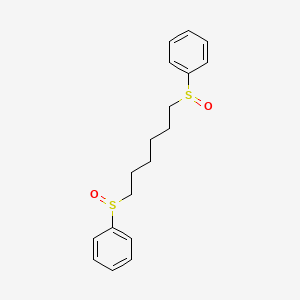
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
